Cas no 941940-22-3 (3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide)

3-Bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide is a specialized organic compound featuring a brominated benzamide core linked to a dimethylamino-substituted thiophene ethyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The bromine substituent enhances its versatility for further functionalization via cross-coupling reactions, while the thiophene and dimethylamino groups contribute to its electron-rich character, influencing binding interactions in molecular design. Its well-defined chemical properties make it valuable for applications requiring precise structural modifications. Suitable for controlled environments, it is typically handled under inert conditions to preserve stability.
3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide structure
941940-22-3 structure
Product Name:3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide
CAS No:941940-22-3
MF:C15H17BrN2OS
MW:353.2773
CID:5460330
Update Time:2025-10-13

3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-N-[2-(dimethylamino)-2-(2-thienyl)ethyl]benzamide
    • 3-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
    • VU0504306-1
    • 3-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide
    • 3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide
    • Inchi: 1S/C15H17BrN2OS/c1-18(2)13(14-7-4-8-20-14)10-17-15(19)11-5-3-6-12(16)9-11/h3-9,13H,10H2,1-2H3,(H,17,19)
    • InChI Key: WDKVGOSMMKLZFP-UHFFFAOYSA-N
    • SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])C(N([H])C([H])([H])C([H])(C1=C([H])C([H])=C([H])S1)N(C([H])([H])[H])C([H])([H])[H])=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 327
  • XLogP3: 3.2
  • Topological Polar Surface Area: 60.6

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Additional information on 3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide

3-Bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide (CAS No. 941940-22-3)

The compound 3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide (CAS No. 941940-22-3) is a complex organic molecule with a diverse range of potential applications in the fields of pharmacology, materials science, and organic synthesis. This compound is characterized by its unique structure, which includes a bromine atom, a dimethylamino group, and a thiophene ring, all of which contribute to its distinctive chemical properties.

Recent studies have highlighted the importance of thiophene-containing compounds in drug discovery, particularly in the development of anti-cancer agents. The presence of the thiophene ring in this molecule suggests potential anti-proliferative activity against various cancer cell lines. Additionally, the dimethylamino group enhances the molecule's solubility and bioavailability, making it an attractive candidate for further pharmacological evaluation.

The synthesis of 3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide involves a multi-step process that typically begins with the bromination of an aromatic ring. This is followed by nucleophilic substitution reactions to introduce the dimethylamino and thiophene groups. The final step involves amide bond formation to complete the structure. The use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining high yields, as reported in recent literature.

In terms of applications, this compound has shown promise as a precursor for more complex molecules in medicinal chemistry. Its bromine atom serves as an excellent leaving group, facilitating further functionalization. For instance, substitution reactions can introduce additional bioactive groups, potentially leading to novel therapeutic agents. Furthermore, the thiophene moiety imparts electronic properties that are valuable in designing materials for optoelectronic devices.

Recent research has also explored the environmental impact of similar compounds. Studies indicate that proper disposal and waste management are crucial to minimize ecological risks. Given its chemical structure, 3-bromo-N-2-(dimethylamino)-2-(thiophen-2-yl)ethylbenzamide should be handled with care to prevent contamination of water systems and soil.

In conclusion, CAS No. 941940-22-3 represents a versatile compound with significant potential in multiple scientific domains. Its unique combination of functional groups makes it an intriguing subject for both fundamental research and applied studies. As advancements in synthetic methodologies continue to evolve, this compound is likely to play an increasingly important role in the development of new drugs and materials.

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